![molecular formula C6H7N3O4 B104521 (S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol CAS No. 187235-08-1](/img/structure/B104521.png)
(S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol
Overview
Description
“(S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol” is a chemical compound with the molecular weight of 140.14 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of 1,3-oxazinan-2-ones, which is a class of compounds that “(S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol” belongs to, can be achieved starting from 3-amino-1-propanols and ethylene carbonate (EC) in the presence of a catalytic amount of triazabicyclodecene (TBD) . The formation of six-membered cyclic carbonates is achieved by an intermolecular cyclization reaction via a double B Ac 2 mechanism .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H8N2O2/c9-5-3-8-2-1-7-6(8)10-4-5/h1-2,5,9H,3-4H2 . This code provides a unique identifier for the compound and can be used to generate a 2D structure diagram.
Chemical Reactions Analysis
The synthesis of 1,3-oxazinan-2-ones involves a high yielding synthesis starting from 3-amino-1-propanols and ethylene carbonate (EC) in the presence of a catalytic amount of triazabicyclodecene (TBD) . The formation of six-membered cyclic carbonates is achieved by an intermolecular cyclization reaction via a double B Ac 2 mechanism .
Physical And Chemical Properties Analysis
“(S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol” is a liquid at room temperature . It has a molecular weight of 140.14 .
Scientific Research Applications
Antitubercular Potential
- Aerobic Activity and Antitubercular Properties: The compound has been extensively studied for its potential as a new antitubercular agent. It exhibits excellent bactericidal properties against aerobic whole cells of Mycobacterium tuberculosis. An oxygen atom at the 2-position of the imidazole ring is crucial for its aerobic activity. Various structural modifications have been explored to enhance its potency and explore structure-activity relationships (Kim et al., 2009).
- Development of Derivatives: Research focused on synthesizing derivatives, particularly modifying the linker and lipophilic tail, to improve whole-cell activity against both replicating and nonreplicating M. tuberculosis. This led to compounds with significantly improved potencies and solubility, highlighting the importance of structural modifications for enhanced antitubercular activity (Cherian et al., 2011).
Biochemical and Pharmacological Insights
- Synthesis and Antitubercular Activity of Analogues: Biphenyl analogues of this compound, focusing on the antitubercular activity, were synthesized. These studies helped in understanding the correlation between the compound's structure and its antitubercular efficacy (Palmer et al., 2010).
- Electrochemical Behavior: The electrochemical behavior of the compound has been studied, revealing insights into its reduction mechanism and stability of the corresponding nitro radical anion. This is crucial for understanding the metabolic activation of this compound (Bollo et al., 2004).
Advanced Computational and Theoretical Studies
- QSAR and CoMFA Studies: Quantitative structure-activity relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA) studies of its biphenyl analogs were conducted. These studies are essential for designing new chemical entities with enhanced inhibitory potencies against M. tuberculosis (Masand et al., 2011).
Safety And Hazards
properties
IUPAC Name |
(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4/c10-4-1-8-2-5(9(11)12)7-6(8)13-3-4/h2,4,10H,1,3H2/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFPMGBWSFUHEN-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=NC(=CN21)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](COC2=NC(=CN21)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80435977 | |
Record name | (S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80435977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol | |
CAS RN |
187235-08-1 | |
Record name | (S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80435977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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